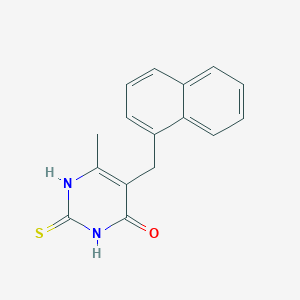

6-methyl-5-(1-naphthylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-methyl-5-(1-naphthylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone” belongs to the class of dihydropyrimidinones . Dihydropyrimidinones are an important class of nitrogen-containing heterocycles . They show significant biological activities such as anti-cancer, anti-inflammatory, anti-hypertensive, antifungal, anti-bacterial, anti-viral, anti-parasitic, anti-oxidant, anti-diabetic, and anti-epileptic .

Synthesis Analysis

Dihydropyrimidinones are typically synthesized via a multicomponent reaction known as the Biginelli reaction . This involves the reaction of an aldehyde, β-ketoester, and urea or thiourea .Aplicaciones Científicas De Investigación

- AMG has shown promising anticancer potential. Researchers have investigated its effects on tumor cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Further studies explore its mechanism of action and potential as a targeted therapy for specific cancer types .

- AMG exhibits anti-inflammatory effects by modulating key pathways involved in inflammation. It may serve as a lead compound for developing novel anti-inflammatory drugs. Researchers are exploring its impact on cytokines, enzymes, and immune responses .

- AMG displays antibacterial activity against both Gram-positive and Gram-negative bacteria. Investigations focus on its mode of action, potential synergies with existing antibiotics, and development of new antibacterial formulations .

- Studies suggest that AMG has neuroprotective properties. It may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers investigate its potential in treating conditions like Alzheimer’s disease and Parkinson’s disease .

- AMG can be used as a probe in nuclear magnetic resonance (NMR) spectroscopy. Its distinct chemical shifts and coupling patterns provide valuable information about molecular structures and interactions. Researchers utilize AMG to study reaction mechanisms, ligand binding, and conformational changes .

- AMG serves as a precursor in organic synthesis. Its unique structure allows for diverse functionalization, making it valuable for creating complex molecules. Additionally, AMG derivatives may act as catalysts in various transformations, such as C–C bond formation or asymmetric reactions .

Anticancer Activity

Anti-inflammatory Properties

Antibacterial Agent

Neuroprotective Effects

NMR Spectroscopy Probe

Chemical Synthesis and Catalysts

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-methyl-5-(naphthalen-1-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-14(15(19)18-16(20)17-10)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDGURNPQPKBBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=S)N1)CC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-5-(naphthalen-1-ylmethyl)-2-sulfanylpyrimidin-4-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)

![2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B5852386.png)

![3-(4-chlorophenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5852399.png)

![N-(4-fluorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5852413.png)